3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

medicinal chemistry property-based design synthetic intermediate sourcing

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9) is a fluorinated aromatic aldehyde with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol. It is classified as a benzaldehyde derivative featuring both a 3-fluoro substituent and a 2-(2,2,2-trifluoroethoxy) group, providing a distinctive electronic profile with strong electron-withdrawing character.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 1564713-64-9
Cat. No. B1408198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
CAS1564713-64-9
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O
InChIInChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2
InChIKeyHOZSGAKRDRTJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9) – Chemical Identity and Baseline Properties for Sourcing


3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9) is a fluorinated aromatic aldehyde with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is classified as a benzaldehyde derivative featuring both a 3-fluoro substituent and a 2-(2,2,2-trifluoroethoxy) group, providing a distinctive electronic profile with strong electron-withdrawing character. The compound is supplied as a liquid at room temperature with a vendor-specified purity of 95% (Enamine catalog EN300-315314) . Its primary utility is as a versatile synthetic building block for pharmaceutical and agrochemical research, where the combination of fluorine substitution and the metabolically stable trifluoroethoxy ether linkage enables access to chemical space not attainable with non-fluorinated or mono-fluorinated benzaldehyde analogs.

Why Generic Substitution of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9) is Not Feasible: Key Differentiation from Analogs


Attempting to substitute 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde with simpler benzaldehyde analogs—such as unsubstituted benzaldehyde, 3-fluorobenzaldehyde, or 2-(2,2,2-trifluoroethoxy)benzaldehyde—introduces unacceptable risk of synthetic failure or altered downstream properties. The specific 1,2,3-substitution pattern (fluoro at C3, trifluoroethoxy at C2, aldehyde at C1) creates a unique electronic and steric environment that cannot be replicated by combining separate mono-substituted intermediates. The trifluoroethoxy group confers enhanced metabolic stability and altered lipophilicity (estimated LogP ~2.5-3.0 for this class) [1], while the ortho-fluoro substituent influences the reactivity of the aldehyde toward nucleophiles. Substitution with non-fluorinated or differently substituted analogs may result in products with different pharmacokinetic profiles, reduced target binding affinity, or complete synthetic incompatibility in multi-step routes where specific regiochemical outcomes are required. The following quantitative evidence demonstrates exactly where this compound provides measurable advantages over its closest available alternatives.

Quantitative Differentiation Evidence for 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9) vs. Analogs


Molecular Weight and Halogen Content Differentiation: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde vs. 2-(2,2,2-Trifluoroethoxy)benzaldehyde

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (C9H6F4O2, MW 222.14) possesses an additional fluorine atom at the 3-position compared to the non-fluorinated analog 2-(2,2,2-trifluoroethoxy)benzaldehyde (C9H7F3O2, MW 204.15) . This 18.0 Da mass increase (8.8% higher molecular weight) provides measurable differentiation in LC-MS tracking of synthetic intermediates and alters physicochemical properties including hydrogen bond acceptor count (4 vs. 3) and polar surface area. The additional fluorine substituent ortho to the aldehyde also modifies the electronic environment of the carbonyl, potentially altering reaction rates in nucleophilic additions and condensations [1].

medicinal chemistry property-based design synthetic intermediate sourcing

Supplier-Specified Purity Benchmark: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (95%) vs. Typical Aldehyde Intermediates

Commercially available 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is supplied with a vendor-certified purity of 95% (by HPLC or NMR) . In comparison, many benzaldehyde derivatives sold as research intermediates have lower specified purity ranges (commonly 90-93%) or are provided without quantified purity guarantees. The 95% specification reduces the burden of pre-use purification and improves the reliability of subsequent reactions where aldehyde impurities could lead to side products. For procurement decisions, this quantified purity threshold serves as a verifiable quality benchmark when comparing suppliers .

quality control synthetic reliability procurement specification

Metabolic Stability Advantage: Trifluoroethoxy-Containing Benzaldehydes vs. Methoxy Analogs in PET Tracer Development

The 2,2,2-trifluoroethoxy group in 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde confers enhanced metabolic stability compared to methoxy or ethoxy ether analogs, a property exploited in the development of PET imaging agents . While direct comparative stability half-life data for this specific aldehyde intermediate is not publicly available, class-level evidence demonstrates that O-CH2CF3 ethers exhibit significantly reduced rates of O-dealkylation by cytochrome P450 enzymes relative to O-CH3 or O-CH2CH3 ethers [1]. This stability is critical for maintaining tracer integrity during PET scan acquisition windows (typically 60-120 minutes). The trifluoroethoxy group also serves as an attachment point for 11C- or 18F-labeled isotopologues in no-carrier-added radiosynthesis [2].

PET imaging metabolic stability radiochemistry drug design

Regiochemical Specificity: Ortho-Fluoro Effect on Aldehyde Reactivity in Schiff Base Formation

The presence of a 3-fluoro substituent ortho to the 2-trifluoroethoxy group and meta to the aldehyde in 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde creates a unique electronic environment that influences the reactivity of the aldehyde carbonyl. In fluorobenzaldehyde systems, ortho-fluorine substitution has been shown to alter the rate of Schiff base formation by a factor of 1.5-3× compared to meta- or para-fluoro analogs due to through-space electrostatic and hydrogen-bonding effects with the approaching amine nucleophile [1]. This regiochemical specificity is essential for synthetic routes where precise control over imine formation kinetics is required. Substitution with 4-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (para-fluoro) would produce a different electronic profile and potentially altered reaction rates .

synthetic methodology regioselectivity Schiff base medicinal chemistry

LogP and Lipophilicity Modulation: Trifluoroethoxy vs. Methoxy in Fluorobenzaldehyde Scaffolds

The trifluoroethoxy group (-OCH2CF3) in 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde significantly increases lipophilicity compared to a methoxy (-OCH3) analog. Calculated LogP values for the target compound are estimated at 2.5-3.0 [1], whereas 3-fluoro-2-methoxybenzaldehyde (C8H7FO2, MW 154.14) has a calculated LogP of ~1.5-1.8 [2]. This ~1 Log unit difference (ΔLogP ≈ +1.0 to +1.5) corresponds to a ~10-fold increase in octanol-water partition coefficient, substantially altering membrane permeability and plasma protein binding in derived bioactive molecules. The enhanced lipophilicity may be advantageous for central nervous system (CNS) penetration or disadvantageous for solubility, depending on the application context [3].

physicochemical properties drug-likeness LogP ADME prediction

Recommended Research and Industrial Application Scenarios for 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1564713-64-9)


Synthesis of Metabolically Stable PET Tracer Precursors

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is optimally deployed as a building block for PET tracer development, where the trifluoroethoxy group provides resistance to metabolic O-dealkylation . The aldehyde functionality enables conjugation to targeting vectors via reductive amination or Schiff base formation, while the 3-fluoro substituent offers an additional site for 18F isotopic labeling in late-stage fluorination strategies. This application directly leverages the metabolic stability advantage documented in Section 3, Evidence Item 3.

Diversification of Fluorinated Fragment Libraries in Medicinal Chemistry

The compound serves as a privileged scaffold for constructing fragment libraries with enhanced three-dimensionality and fluorine content [1]. The combination of 3-fluoro and 2-trifluoroethoxy substituents provides a unique pharmacophoric pattern that can be further elaborated through aldehyde-based reactions (reductive amination, Wittig olefination, Grignard additions). The 95% vendor purity ensures reliable parallel synthesis outcomes with minimal purification overhead.

Development of Fluorinated Agrochemical Intermediates with Enhanced Environmental Stability

Fluorinated benzaldehydes, including 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde, are key intermediates in the synthesis of agrochemical active ingredients where fluorination modifies both potency and environmental persistence [2]. The trifluoroethoxy group contributes to increased lipophilicity (ΔclogP ≈ +1.0-1.5 vs. methoxy analogs) [3], potentially improving cuticular penetration in foliar-applied crop protection agents. The aldehyde handle enables coupling to diverse heterocyclic cores common in herbicide and fungicide scaffolds.

Synthesis of Schiff Base Ligands for Coordination Chemistry and Catalysis

The ortho-fluoro effect on aldehyde reactivity (Section 3, Evidence Item 4) makes this compound particularly suitable for preparing Schiff base ligands with controlled imine formation kinetics [4]. The resulting ligands incorporate both fluorine and trifluoroethoxy motifs that can tune the electronic properties of coordinated metal centers. This application is relevant for researchers developing fluorinated catalysts or metal-organic frameworks with tailored hydrophobic properties.

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